Ritodrine hydrochloride

Catalog No.
S003991
CAS No.
23239-51-2
M.F
C17H22ClNO3
M. Wt
323.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ritodrine hydrochloride

CAS Number

23239-51-2

Product Name

Ritodrine hydrochloride

IUPAC Name

4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

InChI

InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1

InChI Key

IDLSITKDRVDKRV-JSUROZADSA-N

SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

DU 21220, DU-21220, DU21220, Hydrochloride, Ritodrine, Pre Par, Pre-Par, PrePar, Ritodrine, Ritodrine Hydrochloride, Yutopar

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl

Description

The exact mass of the compound Ritodrine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >48.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757863. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. It belongs to the ontological category of primary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Effectiveness for Tocolysis:

  • Debate and Limitations: Ritodrine hydrochloride has been used for tocolysis, which is the medical term for delaying preterm labor with medication. However, research on its effectiveness is mixed. Some studies haven't found a significant benefit in delaying delivery or improving neonatal outcomes []. Additionally, long-term use of ritodrine hydrochloride may be associated with increased maternal side effects [].

Investigation of Side Effects:

  • Focus on Maternal Health: Research is ongoing to better understand the potential side effects of ritodrine hydrochloride, particularly with long-term use. Studies have explored associations between ritodrine and maternal complications [].

Comparison with Other Therapies:

  • Optimizing Treatment Options: Researchers are comparing ritodrine hydrochloride with other tocolytic medications to determine the most effective and safe options for delaying preterm labor. This may involve studies evaluating factors like efficacy, duration of treatment, and potential side effects [].

Exploring Alternative Applications:

  • Beyond Tocolysis: Some scientific investigations are exploring potential uses for ritodrine hydrochloride beyond its traditional role in tocolysis. For instance, a study examined the effect of ritodrine on fetal movement, highlighting the need for further research in this area [].

Ritodrine hydrochloride is a tocolytic agent primarily used to manage premature labor by inhibiting uterine contractions. It acts as a selective beta-2 adrenergic receptor agonist, promoting relaxation of smooth muscle in the uterus. Ritodrine was first approved for medical use in the United States in 1984 but has since been removed from the market due to safety concerns. The compound is also known by various names, including 4-hydroxy-beta-hydroxy-N-(4-hydroxyphenylethyl)amphetamine and N-(4-hydroxyphenylethyl)-4-hydroxynorephedrine .

Ritodrine acts as a beta-2 adrenergic receptor agonist. When it binds to these receptors on uterine smooth muscle cells, it stimulates the production of cyclic adenosine monophosphate (cAMP) []. The increased cAMP levels lead to a decrease in intracellular calcium concentration, ultimately causing relaxation of the uterine muscles and inhibiting contractions [].

, primarily involving its beta-adrenergic activity. As a beta-2 adrenergic agonist, it activates adenyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation decreases intracellular calcium concentrations, resulting in smooth muscle relaxation, particularly in the uterus . The compound is susceptible to metabolism by catechol-O-methyl transferase due to its 4-hydroxy group, which affects its pharmacokinetics and efficacy .

The synthesis of ritodrine hydrochloride involves several steps that typically include the formation of the core phenethylamine structure followed by hydroxylation and other modifications. A notable method includes the reaction of 4-hydroxyphenethylamine with appropriate alkylating agents under controlled conditions to yield ritodrine hydrochloride . Various patents detail specific methodologies for synthesizing this compound, emphasizing the importance of purity and yield in pharmaceutical applications.

Ritodrine hydrochloride was primarily used in obstetrics to prevent premature labor. Its efficacy in relaxing uterine muscles made it a preferred choice for managing at-risk pregnancies. Although it has been removed from the U.S. market, it remains listed in some international essential drug lists due to its effectiveness in certain clinical scenarios . Additionally, research continues into its potential applications beyond obstetrics.

Interaction studies on ritodrine hydrochloride indicate that it may interact with other medications affecting cardiovascular and metabolic functions. For instance, concurrent use with other adrenergic agents can enhance cardiovascular effects such as tachycardia and hypertension. Furthermore, patients with diabetes or hypertension may experience exacerbated symptoms when using ritodrine due to its pharmacological profile .

Ritodrine hydrochloride shares structural and functional similarities with several other compounds used for similar therapeutic purposes. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionPrimary UseUnique Features
SalbutamolBeta-2 adrenergic agonistAsthma managementLong-acting; widely used in respiratory conditions
TerbutalineBeta-2 adrenergic agonistAsthma and preterm laborSimilar action but less selective than ritodrine
FenoterolBeta-2 adrenergic agonistAsthma managementHigher selectivity but not commonly used for labor
IsoetharineBeta-adrenergic agonistBronchodilatorLess selective; primarily used in respiratory therapy

Ritodrine hydrochloride is unique due to its specific application in obstetrics as a tocolytic agent, while other compounds like salbutamol and terbutaline are more commonly associated with respiratory conditions . Its structural characteristics, particularly the 4-hydroxy group, contribute significantly to its selectivity and effectiveness as a beta-2 agonist.

Amination-Reduction Approaches for Core Structure Assembly

The synthesis of ritodrine hydrochloride has undergone significant methodological evolution since its initial development. The classical amination-reduction approach represents the foundational synthetic strategy, employing 4-hydroxyphenylacetone and 4-hydroxyphenethylamine as primary starting materials . This methodology relies on reductive amination conditions utilizing sodium cyanoborohydride as the reducing agent in acidic medium, typically achieving yields in the range of 70-85% .

The mechanistic pathway involves the formation of an imine intermediate between the ketone and amine components, followed by selective reduction to generate the desired secondary amine linkage. This approach, while operationally straightforward, produces racemic material and requires subsequent resolution or stereoselective modifications to obtain the therapeutically active enantiomer [2] [3].

Advanced amination strategies have been developed incorporating silyl enol ether chemistry. The enantioselective amination of (Z)-silyl enol ether derived from 4-benzyloxypropiophenone with [(2-nitrophenylsulfonyl)imino]-phenyliodinane represents a significant advancement in this area [2] [3]. This methodology achieves remarkable stereochemical control, producing the targeted α-amino ketone in 94% yield with 91% enantiomeric excess when employing dirhodium(II) tetrakis[tetrafluorophthaloyl-(S)-tert-leucinate] as catalyst [2] [3].

Bromination Step Challenges in Early Synthetic Pathways

Early synthetic approaches to ritodrine hydrochloride frequently incorporated bromination steps that presented significant methodological challenges. The bromination-based synthesis typically begins with 4-methoxypropiophenone as the starting material, which undergoes α-bromination in the presence of bromine and aluminum trichloride catalyst [4]. The brominated intermediate then participates in subsequent transformations involving nucleophilic substitution with 4-hydroxyphenethylamine derivatives.

The primary challenges associated with bromination steps include regioselectivity control, side product formation, and handling of corrosive brominating agents [4]. The α-bromination reaction often produces multiple regioisomers and requires careful temperature control to minimize over-bromination. Additionally, the bromination step necessitates the use of protective group strategies for phenolic hydroxyl groups, which increases synthetic complexity and reduces overall atom economy [4].

Specific procedural modifications have been developed to address these challenges, including the use of controlled temperature conditions (5°C), precise stoichiometric ratios of brominating agents, and optimized reaction timing to minimize side reactions [4]. However, these requirements result in more stringent operational parameters and reduced overall process efficiency compared to alternative synthetic approaches.

Modern Optimization Strategies

Catalytic Asymmetric Synthesis for Stereochemical Control

Modern synthetic approaches to ritodrine hydrochloride emphasize catalytic asymmetric synthesis as a primary strategy for achieving stereochemical control. The most significant advancement in this area involves the use of dirhodium(II) complexes as chiral catalysts for enantioselective transformations [2] [3] [5].

The catalytic asymmetric synthesis incorporates two key transformations: enantioselective amination of silyl enol ethers and chelation-controlled reduction of ketone carbonyl groups [2] [3]. The dirhodium(II) tetrakis[tetrafluorophthaloyl-(S)-tert-leucinate] catalyst enables highly selective C-N bond formation, achieving 91% enantiomeric excess in the crucial amination step [2] [3]. This represents a substantial improvement over classical approaches that produce racemic mixtures requiring subsequent resolution.

The chelation-controlled reduction employs zinc borohydride (Zn(BH4)2) to selectively reduce the ketone carbonyl group with high diastereoselectivity [2] [3]. This methodology leverages the coordination properties of the substrate to direct the approach of the reducing agent, resulting in preferential formation of the desired stereoisomer.

Contemporary developments in asymmetric catalysis have expanded to include additional catalyst systems and ligand designs. These approaches focus on improving catalyst turnover numbers, reducing catalyst loading requirements, and developing more readily available chiral ligands [6]. The implementation of these strategies requires careful optimization of reaction conditions, including temperature control, solvent selection, and reaction atmosphere management.

Green Chemistry Principles in Process Development

The integration of green chemistry principles into ritodrine hydrochloride synthesis represents a fundamental shift toward sustainable pharmaceutical manufacturing [7] [8] [9]. These principles encompass waste minimization, energy efficiency, and the use of renewable feedstocks and benign solvents [10].

Solvent-free synthesis methodologies have been developed to eliminate the environmental impact associated with organic solvent use [10]. These approaches utilize solid-state reactions, mechanochemical activation, or neat reaction conditions to achieve the desired transformations while minimizing waste generation. Microwave-assisted synthesis has emerged as a particularly effective technique, enabling rapid heating and shortened reaction times while reducing energy consumption [10].

Biocatalytic approaches represent another significant application of green chemistry principles. Enzymatic transformations offer high selectivity, mild reaction conditions, and biodegradable catalyst systems [10]. The development of engineered enzymes capable of performing the key transformations in ritodrine hydrochloride synthesis has shown promising results in laboratory-scale studies.

Process intensification strategies focus on maximizing atom economy and minimizing byproduct formation [8]. These approaches include cascade reactions, one-pot multistep transformations, and continuous flow processing. The implementation of these strategies requires comprehensive process analysis and optimization to ensure compatibility with pharmaceutical quality standards.

Industrial-Scale Production Considerations

Purification Techniques for Pharmaceutical-Grade Material

Industrial-scale purification of ritodrine hydrochloride requires sophisticated techniques to achieve pharmaceutical-grade purity specifications. The primary purification methodology involves recrystallization from carefully selected solvent systems to optimize crystal formation and impurity rejection [11] [12].

Recrystallization procedures typically employ ethyl acetate or mixed solvent systems containing ethyl acetate and n-hexane [13] [14]. The process parameters include controlled cooling rates, seeding strategies, and agitation control to ensure reproducible crystal morphology and size distribution. The recrystallization process achieves significant purification, typically improving purity from 85-90% crude material to >98% pharmaceutical-grade product [13] [14].

Chromatographic purification techniques serve as alternative or complementary methods for achieving high purity levels. High-performance liquid chromatography (HPLC) preparative systems enable the separation of closely related impurities and stereoisomers [15] [16]. These systems require specialized column materials, optimized mobile phase compositions, and precise flow control to achieve the required separation efficiency.

Crystallization process development involves comprehensive polymorphism screening to identify the most stable crystal form for pharmaceutical applications [17] [18]. Different crystallization conditions can produce distinct polymorphic forms with varying solubility, bioavailability, and stability characteristics. The selection of appropriate crystallization conditions requires extensive characterization using thermal analysis, X-ray diffraction, and spectroscopic techniques.

Quality Control Parameters in Bulk Synthesis

Pharmaceutical-grade ritodrine hydrochloride must meet stringent quality control specifications established by regulatory authorities [15] [16] [19]. The primary quality parameters include chemical purity, optical purity, residual solvent content, and microbiological quality.

Chemical purity specifications require minimum 98.0% purity as determined by high-performance liquid chromatography [15] [16]. The HPLC method must demonstrate specificity for the active pharmaceutical ingredient while detecting and quantifying related substances and degradation products. Individual impurities are typically limited to ≤0.1%, with total impurities not exceeding 0.5% [20].

Optical purity determination requires chiral analytical methods capable of quantifying enantiomeric excess [15]. These methods typically employ chiral stationary phases or derivatization techniques to achieve enantioseparation. The specification for optical purity depends on the intended therapeutic application and regulatory requirements.

Residual solvent analysis follows International Council for Harmonisation (ICH) Q3C guidelines, establishing limits based on toxicological considerations [20]. Gas chromatographic methods with headspace sampling provide the required sensitivity and specificity for solvent quantification. Class 1 solvents (such as benzene or carbon tetrachloride) must be avoided, while Class 2 and Class 3 solvents require quantification below specified limits.

Physical characterization includes melting point determination (195°C with decomposition), appearance evaluation (white to light yellow crystalline powder), and moisture content analysis [15] [16]. These parameters serve as identity confirmation and quality indicators for batch-to-batch consistency.

Microbiological quality control parameters include total aerobic microbial count, total combined yeasts and molds count, and absence of specified pathogenic organisms [21] [22]. These specifications ensure product safety for pharmaceutical applications and compliance with pharmacopoeial requirements.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

323.1288213 g/mol

Monoisotopic Mass

323.1288213 g/mol

Heavy Atom Count

22

Appearance

Solid powder

UNII

ESJ56Q60GC

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ritodrine Hydrochloride is the hydrochloride salt form of ritodrine, a phenethylamine derivative with tocolytic activity. Ritodrine hydrochloride binds to and activates beta-2 adrenergic receptors of myocytes in the uterine myometrium, which results in decreased intensity and frequency of uterine contraction. Specifically, ritodrine hydrochloride probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhancing the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contraction. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.
Ritodrine is a phenethylamine derivative with tocolytic activity. Ritodrine binds to and activates beta-2 adrenergic receptors of myometrial cells in the uterus, which decreases the intensity and frequency of uterine contractions. Specifically, ritodrine probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhances the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contractions. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.

MeSH Pharmacological Classification

Adrenergic beta-2 Receptor Agonists

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CA - Sympathomimetics, labour repressants
G02CA01 - Ritodrine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Irritant

Irritant

Other CAS

23239-51-2
26652-09-5

Wikipedia

Ritodrine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
1:The Association between Prenatal Yoga and the Administration of Ritodrine Hydrochloride during Pregnancy: An Adjunct Study of the Japan Environment and Children/'s Study. Kawanishi Y, Saijo Y, Yoshioka E, Nakagi Y, Yoshida T, Miyamoto T, Sengoku K, Ito Y, Miyashita C, Araki A, Kishi R.PLoS One. 2016 Jun 27;11(6):e0158155. doi: 10.1371/journal.pone.0158155. eCollection 2016. PMID: 27348869 Free PMC Article2:In vitro and in vivo evaluations of buccal tablet formulations of ritodrine hydrochloride. Onishi H, Sakata O, Yumoto K.Biol Pharm Bull. 2015;38(6):919-25. doi: 10.1248/bpb.b14-00833. PMID: 26027834 Free Article3:In vivo absorption study of ritodrine hydrochloride in the buccal administration to rats. Sakata O, Onishi H.Drug Dev Ind Pharm. 2013 Sep;39(9):1414-20. doi: 10.3109/03639045.2012.704044. Epub 2012 Jul 10. PMID: 22779426

Explore Compound Types